molecular formula C14H20N2O2 B8413318 1-(3-Cyanophenoxy)-2-hydroxy-3-tert.-butylamino propane

1-(3-Cyanophenoxy)-2-hydroxy-3-tert.-butylamino propane

Cat. No. B8413318
M. Wt: 248.32 g/mol
InChI Key: IYHKFIDEOSUWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyanophenoxy)-2-hydroxy-3-tert.-butylamino propane is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Cyanophenoxy)-2-hydroxy-3-tert.-butylamino propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyanophenoxy)-2-hydroxy-3-tert.-butylamino propane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-6-4-5-11(7-13)8-15/h4-7,12,16-17H,9-10H2,1-3H3

InChI Key

IYHKFIDEOSUWSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC(=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.6 gm (0.05 mol) of 1-(3-cyanophenoxy)-2-hydroxy-3-amino propane were dissolved in 40 ml of dimethylformamide and 100 ml of tetrahydrofuran and 4.2 gm (0.05 mol) of pulverized sodium bicarbonate were added thereto. Then, 6.9 gm (0.05 mol) of tert.-butylbromide were added and the mixture was refluxed for 24 hours. After the mixture had been cooled, the inorganic solid was filtered off and the solvent mixture was distilled off in vacuo. The residue was dissolved by heating in ethyl acetate and the insoluble inorganic portions were vacuum filtered off and the filtrate was admixed with petroleum ether. The base precipitated in solid form and was isolated and recrystallized from ethyl acetate with an addition of petroleum ether to obtain 1-(3-cyanophenoxy)-2-hydroxy-3-tert.-butylamino propane having a melting point of 108°-110° C.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three

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